3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

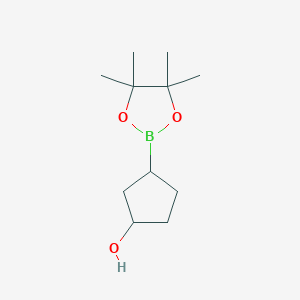

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is an organoboron compound characterized by the presence of a cyclopentanol ring bonded to a dioxaborolane moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol typically involves the reaction of cyclopentanol with bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and consistency of the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of boronic acids or esters.

Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in the presence of halides or other electrophiles, forming new carbon-boron bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, organolithium reagents, and Grignard reagents.

Major Products:

Oxidation: Boronic acids, boronic esters.

Reduction: Alcohols, alkanes.

Substitution: Various organoboron compounds.

科学的研究の応用

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is widely used in scientific research due to its versatility:

Chemistry: It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as a building block in the development of boron-containing drugs, which are explored for their potential in cancer therapy and as enzyme inhibitors.

Industry: The compound is employed in the production of advanced materials, including polymers and electronic components.

作用機序

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol exerts its effects involves the formation of stable boron-carbon bonds. The dioxaborolane moiety acts as a Lewis acid, facilitating various catalytic processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity through the formation of covalent bonds with active site residues.

類似化合物との比較

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the cyclopentanol ring.

Bis(pinacolato)diboron: A common reagent in borylation reactions, used to introduce boron moieties into organic molecules.

Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura couplings but with a different structural framework.

Uniqueness: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is unique due to its combination of a cyclopentanol ring and a dioxaborolane moiety, providing distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecules with high precision.

This detailed overview highlights the significance of this compound in various fields, showcasing its versatility and importance in both research and industrial applications

生物活性

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopentanol is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structure and Composition

- IUPAC Name : 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one

- Molecular Formula : C12H21BO3

- Molecular Weight : 221.21 g/mol

- CAS Number : 101801-001

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility in water | Low |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The dioxaborolane moiety is known to participate in reversible covalent bonding with biomolecules such as proteins and nucleic acids.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance:

- Study on Cell Lines : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (A549 and MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of boron-containing compounds. In animal models of neurodegeneration:

- Case Study : In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

Case Study 1: Anticancer Efficacy

A recent investigation focused on the anticancer efficacy of this compound in vitro. The study utilized two human cancer cell lines:

-

MCF-7 (Breast Cancer) :

- Concentration : 25 µM

- Cell Viability : Decreased to 40% after 72 hours.

-

A549 (Lung Cancer) :

- Concentration : 50 µM

- Cell Viability : Decreased to 30% after 48 hours.

These results suggest a dose-dependent cytotoxic effect of the compound on cancer cells.

Case Study 2: Neuroprotection in Animal Models

In another study assessing neuroprotective effects:

- Model Used : Transgenic mice expressing human amyloid precursor protein.

- Treatment Duration : 30 days with daily doses of 10 mg/kg.

- Outcome : Significant reduction in cognitive decline and lower levels of oxidative stress markers compared to untreated controls.

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSSYCNMKAUKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。